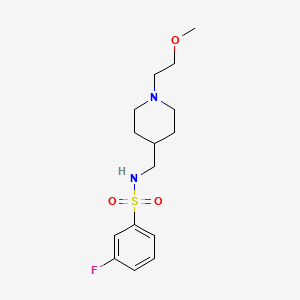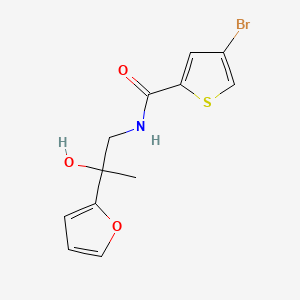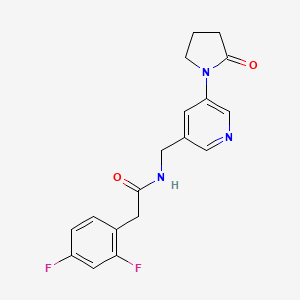![molecular formula C21H25NO3S B2569989 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] CAS No. 1421461-95-1](/img/structure/B2569989.png)
1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Applications De Recherche Scientifique
Spiropiperidines in Drug Discovery
Spiropiperidines have been increasingly popular in drug discovery programs, exploring new areas of three-dimensional chemical space. The methodology for constructing spiropiperidines varies, with synthesis strategies focusing on forming the spiro-ring on preformed piperidine rings or vice versa. The interest in 3- and 4-spiropiperidines primarily lies in their potential for drug discovery, whereas 2-spiropiperidines are often synthesized en route to natural products. The limited presence of 2-spiropiperidines in drug discovery is attributed to the scarcity of general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Sulfonamide Inhibitors in Therapeutics
Sulfonamide compounds, recognized for their broad range of therapeutic applications, have been a significant class of synthetic bacteriostatic antibiotics. Beyond their historical role as antibiotics, sulfonamides are integral to various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The review of sulfonamide inhibitors between 2013 and the present underscores their utility across a spectrum of conditions, including cancer, glaucoma, inflammation, and more, showcasing the enduring importance of this class of compounds in medicinal chemistry (Gulcin & Taslimi, 2018).
Antioxidant Properties of Spirocyclic Derivatives
Spiro compounds, particularly those with antioxidant activities, have garnered attention due to their biological activities correlating with structural versatility. Antioxidant activities of spiro compounds, including their efficacy in various assays, are significant for drug development targeting diseases associated with oxidative stress. The exploration of naturally occurring and synthetic spiro compounds reveals their potential as antioxidant agents, highlighting the importance of oxygen-containing functional groups and phenolic compounds in their activity profiles (Acosta-Quiroga et al., 2021).
Pharmaceutical Significance of Sulfur (SVI)-Containing Motifs
Sulfur-based moieties, notably sulfonyl or sulfonamide analogues, have demonstrated a wide range of pharmacological properties. The development of these analogues is a key focus in medicinal chemistry, aiming to produce less toxic, cost-effective, and highly active sulfonamides. Over 150 FDA-approved sulfur-based drugs are available, emphasizing the critical role of sulfur motifs in therapeutic agent development for diverse diseases (Zhao et al., 2018).
Orientations Futures
Spiro[chroman-2,4’-piperidine]-4(3H)-one compounds have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . They have been incorporated in a wide variety of pharmaceuticals and biochemicals, sometimes even in the generation of hits as well as lead molecules . Therefore, the future directions in the research of these compounds could involve the development of new synthetic methodologies and the exploration of their therapeutic potential.
Propriétés
IUPAC Name |
1'-(4-ethylphenyl)sulfonylspiro[3,4-dihydrochromene-2,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-2-17-7-9-19(10-8-17)26(23,24)22-15-13-21(14-16-22)12-11-18-5-3-4-6-20(18)25-21/h3-10H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWGPEJPMDMTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCC4=CC=CC=C4O3)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)
![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)



![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2569924.png)


![2-methyl-8-(morpholin-4-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2569928.png)
